molecular formula C14H10BrN3O2 B12929810 Methyl 4-(6-bromoimidazo[1,2-a]pyrimidin-2-yl)benzoate CAS No. 944581-07-1

Methyl 4-(6-bromoimidazo[1,2-a]pyrimidin-2-yl)benzoate

Cat. No.: B12929810
CAS No.: 944581-07-1
M. Wt: 332.15 g/mol
InChI Key: IBYVUIAGPODBIT-UHFFFAOYSA-N
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Description

Methyl 4-(6-bromoimidazo[1,2-a]pyrimidin-2-yl)benzoate is a heterocyclic compound that features a brominated imidazo[1,2-a]pyrimidine core fused with a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(6-bromoimidazo[1,2-a]pyrimidin-2-yl)benzoate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyrimidine with a brominated benzoic acid derivative under acidic conditions, followed by esterification to form the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Catalysts such as palladium or copper may be employed to facilitate the cyclization and bromination steps .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(6-bromoimidazo[1,2-a]pyrimidin-2-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(6-bromoimidazo[1,2-a]pyrimidin-2-yl)benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(6-bromoimidazo[1,2-a]pyrimidin-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The imidazo[1,2-a]pyrimidine core can interact with nucleic acids or proteins, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(6-bromoimidazo[1,2-a]pyrimidin-2-yl)benzoate is unique due to its specific bromine substitution and ester functional group, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new synthetic methodologies and exploring novel therapeutic applications .

Properties

CAS No.

944581-07-1

Molecular Formula

C14H10BrN3O2

Molecular Weight

332.15 g/mol

IUPAC Name

methyl 4-(6-bromoimidazo[1,2-a]pyrimidin-2-yl)benzoate

InChI

InChI=1S/C14H10BrN3O2/c1-20-13(19)10-4-2-9(3-5-10)12-8-18-7-11(15)6-16-14(18)17-12/h2-8H,1H3

InChI Key

IBYVUIAGPODBIT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CN3C=C(C=NC3=N2)Br

Origin of Product

United States

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